1-Etil-1H-1,2,3-triazol-4-amina

Descripción general

Descripción

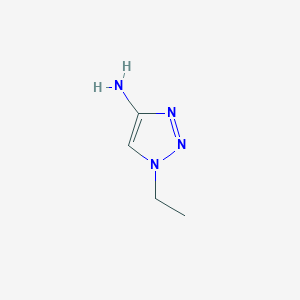

“1-Ethyl-1H-1,2,3-triazol-4-amine” is a chemical compound with the molecular formula C4H8N4 . It is used in various fields such as medicinal chemistry, agrochemicals, and material science .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives has been reported in several studies. For instance, an effective one-pot process for the synthesis of 1-substituted 1H-tetrazoles from triethyl orthoformate, amines, and sodium azide has been described . Another study reported the synthesis of 1H-1,2,3-triazole-4-carbonitriles as promising precursors for the preparation of 2-triazol-4-yl-thieno[2,3-d]pyrimidines .

Molecular Structure Analysis

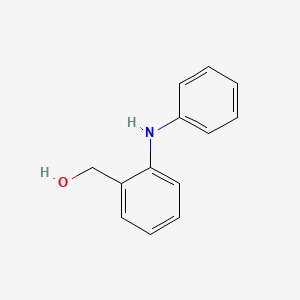

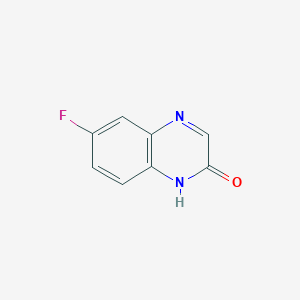

The molecular structure of “1-Ethyl-1H-1,2,3-triazol-4-amine” consists of a triazole ring system and an amino group attached to carbon atom 3 . The InChI representation of the molecule is InChI=1S/C4H8N4/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3,(H2,5,7) .

Physical and Chemical Properties Analysis

The molecular weight of “1-Ethyl-1H-1,2,3-triazol-4-amine” is 112.13 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Aplicaciones Científicas De Investigación

Descubrimiento de Fármacos

La 1-Etil-1H-1,2,3-triazol-4-amina sirve como estructura central en el desarrollo de varios compuestos farmacéuticos. Sus propiedades únicas, como la alta estabilidad química y la capacidad de enlace de hidrógeno, la convierten en un andamiaje valioso en química medicinal. Por ejemplo, es estructuralmente similar al enlace amida, que es una característica común en muchos fármacos .

Síntesis Orgánica

En química orgánica, este compuesto se utiliza para sintetizar moléculas más complejas. Su reactividad permite la creación de diversas estructuras químicas, que pueden utilizarse posteriormente en la síntesis de posibles candidatos a fármacos u otros compuestos orgánicos .

Química de Polímeros

El anillo triazol es conocido por su capacidad para mejorar la estabilidad de los polímeros. La this compound se puede incorporar a los polímeros para mejorar su resistencia térmica y química, lo que los hace adecuados para una variedad de aplicaciones industriales .

Química Supramolecular

Debido a su capacidad para participar en el enlace de hidrógeno, la this compound se utiliza en química supramolecular para crear estructuras de autoensamblaje. Estas estructuras tienen aplicaciones potenciales en el desarrollo de nanomateriales y nanodispositivos .

Bioconjugación

Este compuesto también se emplea en técnicas de bioconjugación, donde se utiliza para unir varias biomoléculas entre sí o a soportes sólidos. Esto es particularmente útil en el campo de la biología química para estudiar procesos biológicos y para fines de diagnóstico .

Imágenes Fluorescentes

Los derivados de this compound se pueden diseñar para que exhiban fluorescencia. Esta propiedad se explota en imágenes fluorescentes, donde estos compuestos se utilizan como sondas para visualizar y rastrear moléculas biológicas en células y tejidos vivos .

Direcciones Futuras

Triazole derivatives, including “1-Ethyl-1H-1,2,3-triazol-4-amine”, have potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . They can serve as starting materials for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease . In agrochemicals, they can be used as raw materials for the synthesis of herbicides, fungicides, and insecticides . Furthermore, they can be used as ligands in coordination chemistry and as precursors for the production of new functional materials such as polymers and metal-organic frameworks .

Mecanismo De Acción

Target of Action

It’s known that triazole derivatives can interact with a variety of receptors and enzymes . For instance, some triazole compounds have shown potential anticholinesterase activities , which suggests that they could target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Mode of Action

Triazole compounds are known to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . In the case of anticholinesterase activity, the triazole ring could potentially inhibit both AChE and BuChE activities .

Biochemical Pathways

If we consider its potential anticholinesterase activity, it could affect the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . By inhibiting AChE and BuChE

Análisis Bioquímico

Biochemical Properties

1-Ethyl-1H-1,2,3-triazol-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable complexes with metal ions, which can enhance its catalytic activity in biochemical processes. The compound’s strong dipole moment and hydrogen bonding ability allow it to interact with enzymes such as cholinesterase, thereby influencing the enzyme’s activity . Additionally, 1-Ethyl-1H-1,2,3-triazol-4-amine can engage in π-stacking interactions with aromatic amino acids in proteins, further modulating their function .

Cellular Effects

1-Ethyl-1H-1,2,3-triazol-4-amine has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, thereby altering gene expression and cellular metabolism. For instance, the compound has been observed to inhibit the activity of certain kinases, leading to changes in phosphorylation states of proteins involved in cell signaling . This can result in altered cellular responses, such as changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 1-Ethyl-1H-1,2,3-triazol-4-amine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, the compound has been found to inhibit cholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which can enhance neurotransmission. Additionally, 1-Ethyl-1H-1,2,3-triazol-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 1-Ethyl-1H-1,2,3-triazol-4-amine can change over time in laboratory settings. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 1-Ethyl-1H-1,2,3-triazol-4-amine may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Ethyl-1H-1,2,3-triazol-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

1-Ethyl-1H-1,2,3-triazol-4-amine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biological targets . The compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 1-Ethyl-1H-1,2,3-triazol-4-amine is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and can accumulate in certain tissues, depending on its affinity for binding proteins . This distribution can influence its localization and overall biological activity .

Subcellular Localization

1-Ethyl-1H-1,2,3-triazol-4-amine can localize to specific subcellular compartments, where it exerts its activity. The compound may be directed to certain organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This subcellular localization can affect its function, as it may interact with specific biomolecules within these compartments .

Propiedades

IUPAC Name |

1-ethyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-8-3-4(5)6-7-8/h3H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTFIQIFWFHGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477607 | |

| Record name | 1-ethyltriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802915-18-0 | |

| Record name | 1-ethyltriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)